2-Acetyl-5-methylphenyl 5-chloro-2-[(4-fluorobenzyl)sulfonyl]pyrimidine-4-carboxylate
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Overview
Description
2-ACETYL-5-METHYLPHENYL 5-CHLORO-2-[(4-FLUOROPHENYL)METHANESULFONYL]PYRIMIDINE-4-CARBOXYLATE is a complex organic compound with a molecular formula of C21H16ClFN2O5S This compound is notable for its intricate structure, which includes multiple functional groups such as acetyl, methyl, chloro, fluorophenyl, methanesulfonyl, and pyrimidine carboxylate
Preparation Methods
The synthesis of 2-ACETYL-5-METHYLPHENYL 5-CHLORO-2-[(4-FLUOROPHENYL)METHANESULFONYL]PYRIMIDINE-4-CARBOXYLATE typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of boronic acid derivatives with halides in the presence of a palladium catalyst. The reaction conditions are generally mild and can tolerate various functional groups, making it suitable for synthesizing complex molecules like this compound.
Chemical Reactions Analysis
2-ACETYL-5-METHYLPHENYL 5-CHLORO-2-[(4-FLUOROPHENYL)METHANESULFONYL]PYRIMIDINE-4-CARBOXYLATE undergoes several types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It can be used in the study of biological pathways and interactions due to its multiple functional groups.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-ACETYL-5-METHYLPHENYL 5-CHLORO-2-[(4-FLUOROPHENYL)METHANESULFONYL]PYRIMIDINE-4-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound’s multiple functional groups allow it to bind to various receptors and enzymes, potentially inhibiting or activating specific biological processes . The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar compounds to 2-ACETYL-5-METHYLPHENYL 5-CHLORO-2-[(4-FLUOROPHENYL)METHANESULFONYL]PYRIMIDINE-4-CARBOXYLATE include other pyrimidine derivatives and compounds with similar functional groups. These compounds may share some chemical properties and reactivity but differ in their specific applications and effectiveness. Examples of similar compounds include:
Properties
Molecular Formula |
C21H16ClFN2O5S |
---|---|
Molecular Weight |
462.9 g/mol |
IUPAC Name |
(2-acetyl-5-methylphenyl) 5-chloro-2-[(4-fluorophenyl)methylsulfonyl]pyrimidine-4-carboxylate |
InChI |
InChI=1S/C21H16ClFN2O5S/c1-12-3-8-16(13(2)26)18(9-12)30-20(27)19-17(22)10-24-21(25-19)31(28,29)11-14-4-6-15(23)7-5-14/h3-10H,11H2,1-2H3 |
InChI Key |
QDDYMTCFFLLEIR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)C)OC(=O)C2=NC(=NC=C2Cl)S(=O)(=O)CC3=CC=C(C=C3)F |
Origin of Product |
United States |
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